molecular formula C24H23N5O4 B2908767 2-[6-imino-2-oxo-5-(1-phenylethylcarbamoyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]ethyl acetate CAS No. 867136-47-8

2-[6-imino-2-oxo-5-(1-phenylethylcarbamoyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]ethyl acetate

Cat. No.: B2908767
CAS No.: 867136-47-8
M. Wt: 445.479
InChI Key: RYPIUTIXSFFQBF-UHFFFAOYSA-N
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Description

2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)ethyl acetate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)ethyl acetate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce amines or alcohols .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in areas such as cancer treatment or antimicrobial therapy.

    Industry: Its unique properties might make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)ethyl acetate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-imino-5-oxo-1-(2-phenylethyl)-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide
  • 2-imino-1-(3-methoxypropyl)-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide

Uniqueness

What sets 2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-1-yl)ethyl acetate apart from similar compounds is its specific combination of functional groups and the presence of the ethyl acetate moiety. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further study .

Biological Activity

The compound 2-[6-imino-2-oxo-5-(1-phenylethylcarbamoyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]ethyl acetate represents a novel class of organic molecules with potential implications in medicinal chemistry due to its unique structural features and biological activity.

Chemical Structure and Properties

This compound features a complex triazatricyclo structure that incorporates nitrogen-containing heterocycles, which are often associated with significant biological activities. The molecular formula and key structural characteristics are outlined in the table below:

Property Details
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 338.36 g/mol
Functional Groups Imino, oxo, carbamoyl
Structural Features Triazatricyclo framework

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve modulation of enzyme functions or interference with cellular signaling pathways. Similar compounds have been shown to act as enzyme inhibitors or receptor modulators, indicating potential therapeutic applications.

Pharmacological Studies

Research indicates that compounds with structural similarities often exhibit significant biological activities such as:

  • Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Inhibition of tumor cell proliferation has been observed in related compounds.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways may contribute to therapeutic benefits.

Case Studies

  • Anticancer Activity:
    A study investigating triazatricyclo derivatives found that compounds similar to this one exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Efficacy:
    Another research effort demonstrated that triazatricyclo compounds showed promising results against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of similar compounds:

  • Cell Viability Assays: Showed significant reduction in viability for cancer cells treated with triazatricyclo derivatives.
  • Enzyme Inhibition Assays: Indicated effective inhibition of key enzymes involved in metabolic pathways.

In Vivo Studies

Preliminary in vivo studies suggest that these compounds may also possess favorable pharmacokinetic profiles and low toxicity levels, enhancing their potential as drug candidates.

Properties

IUPAC Name

2-[6-imino-2-oxo-5-(1-phenylethylcarbamoyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-15(17-8-4-3-5-9-17)26-23(31)18-14-19-22(29(21(18)25)12-13-33-16(2)30)27-20-10-6-7-11-28(20)24(19)32/h3-11,14-15,25H,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPIUTIXSFFQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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